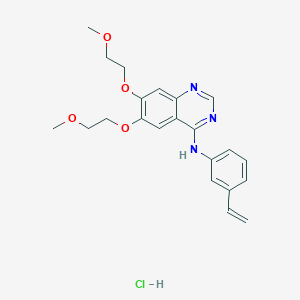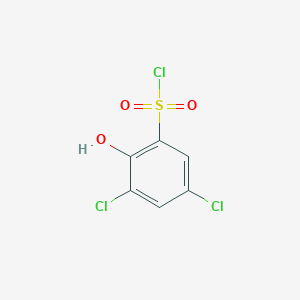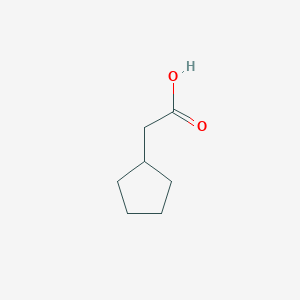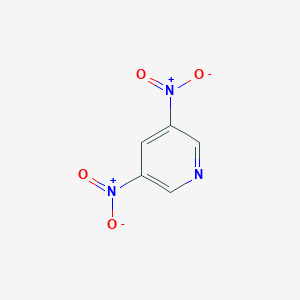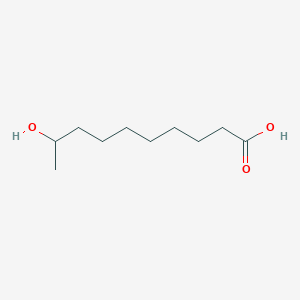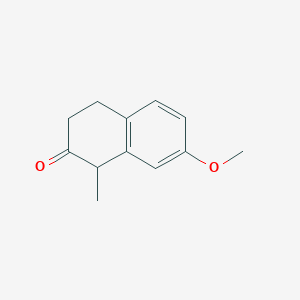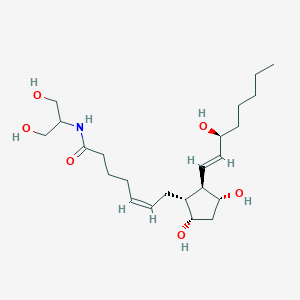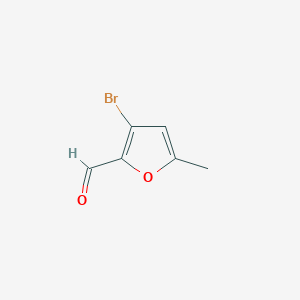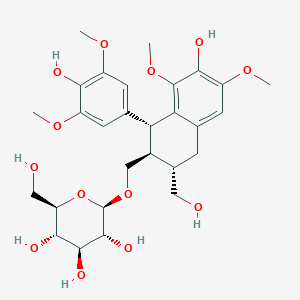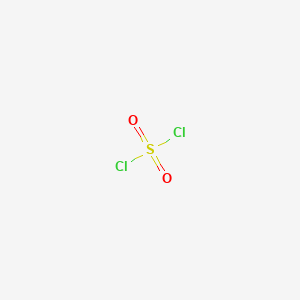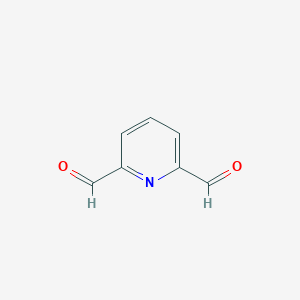
2,6-Pyridinedicarboxaldehyde
Overview
Description
2,6-Pyridinedicarboxaldehyde is an organic compound with the molecular formula C₇H₅NO₂. It is a derivative of pyridine, containing two formyl groups at the 2 and 6 positions of the pyridine ring. This compound is known for its versatility in organic synthesis and its role as a building block in the preparation of various functional materials .
Mechanism of Action
Target of Action
2,6-Pyridinedicarboxaldehyde, also known as 2,6-Bis(formyl)pyridine, 2,6-Diformylpyridine, 2,6-Pyridinedialdehyde, or Pyridine-2,6-dicarbaldehyde , is a versatile compound that can serve as a building block in the synthesis of various organic compounds . It has been used in the preparation of functionalized resin Amberlite XAD-4 and boron-dipyrromethene (BODIPY)-based fluorescence probe with a N,N′-(pyridine-2, 6-diylbis(methylene))-dianiline substituent .
Mode of Action
The compound contains two aldehyde groups that can react with diamines to form various types of Schiff bases . These Schiff bases can further react to form cyclic compounds, which can then act as ligands in organic synthesis .
Biochemical Pathways
It is known that the compound can be used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when used in the preparation of a BODIPY-based fluorescence probe, the resulting compound can be used for fluorescence imaging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the reactions involving this compound may require specific conditions, such as the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
It is known that it can react with diamines to form various types of Schiff bases, which can further react to form cyclic compounds that serve as ligands in organic synthesis .
Molecular Mechanism
Its ability to form Schiff bases suggests that it may interact with biomolecules through the formation of imine bonds .
Metabolic Pathways
Its ability to form Schiff bases suggests that it may be involved in reactions with amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Pyridinedicarboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,6-pyridinedimethanol using selenium dioxide in 1,4-dioxane under reflux conditions. The reaction typically yields a high purity product .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The process involves acylation, esterification, reduction, and oxidation steps, resulting in a relatively high overall yield .
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it to 2,6-pyridinedimethanol.
Condensation: It readily forms Schiff bases when reacted with amines.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in 1,4-dioxane under reflux.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in ethanol or methanol.
Major Products:
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: 2,6-Pyridinedimethanol.
Condensation: Schiff bases and related derivatives.
Scientific Research Applications
2,6-Pyridinedicarboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarbonyl dichloride
- 2-Pyridinecarboxaldehyde
Comparison: 2,6-Pyridinedicarboxaldehyde is unique due to its dual formyl groups, which make it highly reactive and versatile in forming Schiff bases and other derivatives. In contrast, 2,6-Pyridinedimethanol and 2,6-Pyridinedicarboxylic acid have different functional groups, leading to different reactivity and applications. 2,6-Pyridinedicarbonyl dichloride is more reactive due to the presence of acyl chloride groups, making it suitable for acylation reactions .
Properties
IUPAC Name |
pyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXGSWIOOVHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202681 | |
| Record name | 2,6-Diformylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-44-7 | |
| Record name | 2,6-Pyridinedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-dicarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Pyridinedicarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diformylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE-2,6-DICARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6E2354Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Pyridinedicarboxaldehyde?
A1:
- Spectroscopic Data:
Q2: Can PDA be incorporated into polymers, and if so, what properties does it impart?
A3: Yes, PDA is a valuable building block for synthesizing functional polymers. It can undergo condensation reactions with amines to form Schiff base polymers. These polymers have potential applications in areas like infrared stealth coatings due to their tunable electronic properties. [] Additionally, PDA has been used to create hyperbranched polyesters via Baylis-Hillman polymerization. These polyesters offer diverse modification possibilities thanks to their orthogonal functional groups (hydroxyl, vinyl, and pyridine). []
Q3: Does PDA possess any catalytic properties?
A4: While PDA itself is not typically employed as a catalyst, it serves as a crucial precursor for synthesizing ligands used in various catalytic applications. For instance, a nitrone-based pincer ligand synthesized from PDA enabled the creation of a ruthenium pincer complex, exhibiting excellent activity in transfer hydrogenation reactions. []
Q4: Have computational methods been used to study PDA and its derivatives?
A5: Yes, computational studies have been employed to understand the interaction of PDA-based sensors with metal ions. For example, theoretical calculations have helped elucidate the fluorescence turn-on mechanism of a BODIPY-based probe containing a PDA moiety in the presence of Hg2+ ions. These studies provide valuable insights into the design of novel chemosensors. []
Q5: How does modifying the structure of PDA derivatives affect their activity and properties?
A6: Structural modifications of PDA derivatives significantly influence their coordination behavior and subsequent applications. For example, changing the length and nature of the alkyl chain in Schiff base ligands derived from PDA and 1-aminoalkanes impacted the spin-crossover behavior and mesomorphic properties of their cobalt(II) and iron(II) complexes. []
Q6: What are some of the notable applications of PDA and its derivatives?
A6: PDA finds applications in diverse fields:
- Coordination Chemistry: It acts as a precursor for synthesizing macrocyclic ligands that readily coordinate with various metal ions, leading to complexes with interesting magnetic and optical properties. [, , , ]
- Materials Science: PDA-based polymers exhibit potential in areas like infrared stealth coatings and functional materials. [, ]
- Biomedical Research: Degradable cationic polymers synthesized from PDA have shown promise as non-toxic carriers for gene delivery. [, ]
Q7: What analytical techniques are commonly employed to characterize PDA and its derivatives?
A7: Various techniques are used for characterization, including:
- NMR Spectroscopy: To elucidate the structure and purity of PDA derivatives. []
- IR Spectroscopy: To identify functional groups and study coordination modes in metal complexes. []
- Mass Spectrometry: To determine molecular weight and analyze fragmentation patterns. []
- Elemental Analysis: To confirm the composition of synthesized compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
